molecular formula C16H11N3O6 B5617567 N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide

N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide

Cat. No.: B5617567
M. Wt: 341.27 g/mol
InChI Key: WYKDFCMWUUVJHG-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxyphenyl group, a nitro group, and a dioxoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxyaniline and 5-nitroisophthalic anhydride.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions.

    Formation of Intermediate: The initial reaction between 3-hydroxyaniline and 5-nitroisophthalic anhydride forms an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl and nitro groups could play crucial roles in these interactions, potentially involving hydrogen bonding, π-π stacking, or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxyphenyl)acetamide: Lacks the nitro and dioxoisoindole groups.

    2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide: Lacks the hydroxyphenyl group.

    N-(3-nitrophenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide: Contains a nitrophenyl group instead of a hydroxyphenyl group.

Uniqueness

N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxyphenyl and nitro groups, along with the dioxoisoindole moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c20-11-3-1-2-9(6-11)17-14(21)8-18-15(22)12-5-4-10(19(24)25)7-13(12)16(18)23/h1-7,20H,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKDFCMWUUVJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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